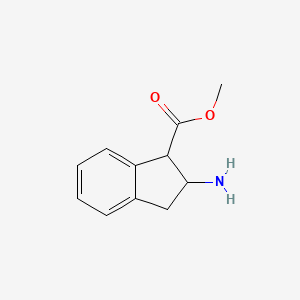

methyl 2-amino-2,3-dihydro-1H-indene-1-carboxylate

Description

Chemical Identity and Structural Characteristics

The chemical identity of methyl 2-amino-2,3-dihydro-1H-indene-1-carboxylate is established through comprehensive structural analysis and standardized chemical nomenclature systems. This compound belongs to the broader class of indene derivatives, which are bicyclic aromatic compounds featuring a fused benzene and cyclopentene ring system. The presence of both amino and ester functional groups in specific positions on this bicyclic framework contributes to the compound's distinctive chemical behavior and potential applications in synthetic chemistry.

Molecular Structure and Formula

The molecular structure of this compound exhibits a complex three-dimensional arrangement that reflects the inherent characteristics of the indene scaffold combined with specific functional group positioning. The compound features a partially saturated indene ring system where the five-membered ring contains two methylene groups, distinguishing it from fully aromatic indene derivatives. The stereochemical considerations arising from the presence of chiral centers within the molecule contribute to its overall structural complexity and influence its biological and chemical properties.

Chemical Formula and Molecular Weight

The chemical formula of this compound is established as C₁₁H₁₃NO₂, indicating the presence of eleven carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and two oxygen atoms within the molecular structure. The molecular weight of this compound has been precisely determined through computational analysis to be 191.23 grams per mole, providing essential information for stoichiometric calculations and analytical procedures.

The systematic nomenclature according to International Union of Pure and Applied Chemistry standards designates this compound as this compound, which accurately describes the substitution pattern and functional group arrangement. Alternative nomenclature systems refer to this compound as 1H-Indene-1-carboxylic acid, 2-amino-2,3-dihydro-, methyl ester, emphasizing the carboxylic acid ester nature of the molecule.

Table 1: Fundamental Molecular Data for this compound

The structural representation through Simplified Molecular Input Line Entry System notation provides a concise description of the molecular connectivity as COC(=O)C1C(CC2=CC=CC=C12)N, which systematically describes the arrangement of atoms and bonds within the molecule. This notation facilitates computational analysis and database searches while providing an unambiguous representation of the molecular structure.

The International Chemical Identifier string for this compound is InChI=1S/C11H13NO2/c1-14-11(13)10-8-5-3-2-4-7(8)6-9(10)12/h2-5,9-10H,6,12H2,1H3, which provides a standardized method for representing the molecular structure that is independent of the drawing conventions used. This standardized representation ensures consistent identification across different chemical databases and computational systems.

Table 2: Structural Identification Codes and Descriptors

Properties

IUPAC Name |

methyl 2-amino-2,3-dihydro-1H-indene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-11(13)10-8-5-3-2-4-7(8)6-9(10)12/h2-5,9-10H,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMHFVBZUVMSBLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(CC2=CC=CC=C12)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed Cyclization and Esterification

A primary synthetic route involves the cyclization of substituted indene precursors followed by esterification. The CN105461552A patent outlines a method where 5-chloro-1-indanone reacts with methyl carbonate and sodium hydride in toluene under reflux conditions. Key steps include:

-

Salification : Sodium hydride deprotonates methyl carbonate, generating a methoxide ion that attacks the carbonyl group of 5-chloro-1-indanone.

-

Acidification : Hydrochloric acid quenches the reaction, protonating intermediates to yield a toluene-soluble intermediate.

-

Oxidation : Cinchonine-mediated oxidation with hydrogen phosphide cumene introduces the amino group stereoselectively.

This method achieves a 77–78% yield with 80–83% enantiomeric excess (e.e.) , attributed to the chiral induction by cinchonine during oxidation.

Hydrochloride Salt Formation for Purification

Post-synthesis purification often involves converting the free base to its hydrochloride salt. The hydrochloride derivative (CAS 199330-64-8) precipitates as a crystalline solid, enabling isolation via filtration. Key parameters include:

-

Solvent : Toluene or dichloromethane.

-

Acid Concentration : Stoichiometric HCl in ice-water mixtures to prevent decomposition.

-

Washing : Multiple aqueous washes (35°C) to remove residual reagents.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Toluene is preferred for its high boiling point (110°C) and inertness, facilitating reflux without side reactions. Lower-boiling solvents (e.g., THF) reduce yields due to premature evaporation. Optimal temperatures are:

Stoichiometric Ratios

Critical molar ratios include:

| Reagent | Molar Ratio (vs. 5-Chloro-1-Indanone) | Purpose |

|---|---|---|

| Sodium Hydride | 2.0–3.0 | Base for deprotonation |

| Methyl Carbonate | 3.5–4.5 | Esterification agent |

| Hydrogen Phosphide | 1.5–2.5 | Oxidizing agent |

| Cinchonine | 0.08–0.10 | Chiral catalyst for e.e. control |

Deviations from these ratios reduce yields by 15–20%.

Stereochemical Control and Enantiomeric Enrichment

The use of cinchonine as a chiral catalyst in the oxidation step ensures preferential formation of the (+)-enantiomer . Key factors influencing e.e. include:

-

Catalyst Loading : 0.08–0.10 mol% cinchonine maximizes enantioselectivity.

-

Reaction Time : Prolonged oxidation (>12 hours) diminishes e.e. due to racemization.

Scalability and Industrial Adaptations

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-amino-2,3-dihydro-1H-indene-1-carboxylate has a molecular formula of and a molecular weight of approximately 193.23 g/mol. Its structure features an indene framework with both amino and carboxylate functionalities, which contribute to its reactivity and interaction capabilities with biological targets.

Scientific Research Applications

The compound has several prominent applications:

1. Medicinal Chemistry

- Enzyme Inhibition : this compound has been identified as a selective inhibitor of Discoidin Domain Receptor 1 (DDR1), which is important in cancer metastasis. Derivatives of this compound demonstrated binding affinities as low as 5.9 nM and IC50 values around 14.9 nM in pancreatic cancer models, indicating potent inhibitory effects on DDR1 signaling pathways involved in epithelial-mesenchymal transition (EMT) .

2. Organic Synthesis

- The compound serves as an intermediate in the synthesis of various heterocyclic compounds and natural product analogs. It can undergo several reactions such as oxidation to form carboxylic acids or ketones, reduction to alcohols, and substitution reactions to create substituted amines or amides .

3. Biological Studies

- Research has focused on its potential anticancer properties, particularly its ability to inhibit tumor cell migration and invasion through the modulation of signaling pathways associated with cell motility .

Case Studies

Case Study 1: Anticancer Effects on Pancreatic Cancer Cells

A study investigating the effects of this compound on pancreatic cancer cells revealed significant inhibition of DDR1 signaling pathways:

| Parameter | Value |

|---|---|

| IC50 (Pancreatic Cancer Cells) | 14.9 nM |

| Inhibition of Colony Formation | Significant |

| Inhibition of DDR1 Signaling | Yes |

Case Study 2: Antiviral Activity

Research into the antiviral properties indicated that the compound inhibits viral replication by interfering with viral entry or replication processes within host cells.

Mechanism of Action

The mechanism of action of methyl 2-amino-2,3-dihydro-1H-indene-1-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of signal transduction pathways or modulation of gene expression.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations:

Bioactivity: The prenylated indanone derivative (–2) exhibits potent anti-diabetic and anti-inflammatory effects, unlike the target compound, which is primarily a synthetic intermediate. This highlights how hydroxyl and prenyl groups enhance bioactivity .

Synthetic Utility: The target compound’s free amino group enables facile functionalization (e.g., pyrimidine coupling in ), whereas tert-butoxycarbonyl (Boc)-protected analogs () require deprotection steps .

Stereochemical Impact: Enantiomeric purity (e.g., 95% ee in ) is critical for drug development, as seen in the domino synthesis of biaryl indanyl ketones .

Functional Group Modifications

Amino vs. Hydroxyl/Oxo Groups

- Amino Group (Target Compound): Facilitates nucleophilic substitution (e.g., coupling with pyrimidine in ) and hydrogen bonding in biological targets .

- Oxo/Hydroxyl Groups (–2, 16): The 3-oxo group in –2 enhances electron-withdrawing effects, stabilizing the indenone ring and enabling interactions with enzymes like α-glucosidase .

Ester Variations

- Methyl vs. Ethyl Esters: Ethyl esters () exhibit higher lipophilicity (logP ~2.5 vs.

Biological Activity

Methyl 2-amino-2,3-dihydro-1H-indene-1-carboxylate (also known as methyl 2-aminoindene-1-carboxylate) is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound possesses a bicyclic structure that includes an indene framework with an amino group and a carboxylate moiety. Its molecular formula is with a molecular weight of approximately 193.23 g/mol. The presence of both amino and carboxyl functionalities suggests diverse reactivity and interaction capabilities with biological targets.

Biological Activity Overview

Research has highlighted several biological activities associated with this compound, particularly in the context of cancer therapy:

- Discoidin Domain Receptor 1 (DDR1) Inhibition : A series of derivatives of this compound have been synthesized as selective inhibitors for DDR1, which is implicated in cell adhesion and migration processes relevant to cancer metastasis. One derivative exhibited a binding affinity () of 5.9 nM and an IC50 value of 14.9 nM, demonstrating potent inhibition of DDR1 signaling pathways involved in epithelial–mesenchymal transition (EMT) in pancreatic cancer models .

The mechanism by which this compound exerts its biological effects primarily involves the modulation of signaling pathways associated with cell motility and tumor progression. The inhibition of DDR1 leads to the suppression of collagen-induced signaling, which is crucial for EMT—a process that allows cancer cells to become more invasive .

Case Study 1: Pancreatic Cancer Models

In an experimental model using pancreatic cancer cell lines, treatment with a derivative of this compound significantly inhibited the upregulation of N-cadherin while maintaining E-cadherin levels. This suggests that the compound can effectively alter cell adhesion properties, potentially reducing metastatic potential .

Case Study 2: Selective Inhibition

Another study demonstrated that compounds derived from this compound could selectively inhibit DDR1 activity in various cancer cell lines, highlighting their potential as targeted therapies in oncology .

Research Findings

Recent studies have provided insights into the synthesis and functionalization of this compound derivatives. These derivatives have shown promising results in various assays assessing their biological activity:

| Compound | Binding Affinity () | IC50 (nM) | Target |

|---|---|---|---|

| Derivative 7f | 5.9 nM | 14.9 nM | DDR1 |

| Other derivatives | Varies | Varies | Various |

Q & A

Basic: What are the optimized synthetic routes for methyl 2-amino-2,3-dihydro-1H-indene-1-carboxylate, and how can reaction conditions be tailored to improve yield?

Methodological Answer:

The synthesis typically involves multi-step reactions, including esterification of carboxylic acid precursors with methanol under acid catalysis (e.g., H₂SO₄ or HCl) . To improve yield:

- Catalyst Optimization : Test alternative catalysts (e.g., p-toluenesulfonic acid) for milder conditions.

- Purification : Use column chromatography or recrystallization (e.g., ethyl acetate/pentane mixtures) to isolate the product .

- Temperature Control : Stepwise heating (e.g., reflux in acetic acid) enhances regioselectivity in cyclization steps .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks for the indene backbone (δ 2.5–3.5 ppm for dihydro protons) and ester/amino groups (δ 3.7–4.2 ppm for methoxy, δ 1.5–2.0 ppm for NH₂) .

- HRMS : Confirm molecular weight (e.g., [M+H]+ calculated vs. observed) .

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches .

Basic: What are the common reactivity patterns of this compound in nucleophilic or electrophilic reactions?

Methodological Answer:

- Nucleophilic Substitution : The amino group reacts with acylating agents (e.g., acetyl chloride) to form amides .

- Electrophilic Aromatic Substitution : The indene ring undergoes halogenation (e.g., bromine in acetic acid) at the 4-position due to electron-donating methoxy groups .

- Ester Hydrolysis : Use NaOH/EtOH to cleave the ester to carboxylic acid for further derivatization .

Advanced: How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are suitable?

Methodological Answer:

- Asymmetric Catalysis : Employ chiral Brønsted acids (e.g., BINOL-derived catalysts) during cyclization to induce stereochemistry at the 1-position .

- Resolution Techniques : Use chiral HPLC with cellulose-based columns to separate enantiomers .

- X-ray Crystallography : Confirm absolute configuration via single-crystal analysis (e.g., using Cu-Kα radiation) .

Advanced: What mechanistic approaches are used to study the biological activity of this compound derivatives?

Methodological Answer:

- Molecular Docking : Model interactions with target proteins (e.g., kinase domains) using software like AutoDock Vina .

- Enzyme Assays : Measure IC₅₀ values against enzymes (e.g., cyclooxygenase) via spectrophotometric inhibition studies .

- Cell-Based Studies : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assays) and compare with structural analogs .

Advanced: How can computational chemistry predict the stability and reactivity of this compound under varying pH conditions?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess protonation states of the amino and carboxylate groups .

- pKa Prediction : Use software like MarvinSketch to estimate acidic/basic sites (e.g., amino group pKa ~8.5) .

- Solvent Modeling : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict reaction pathways .

Advanced: What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

Methodological Answer:

- Crystal Growth : Use slow evaporation of ethyl acetate/hexane mixtures to obtain diffraction-quality crystals .

- Disorder Handling : Apply SHELXL refinement for disordered ester or amino groups .

- Hydrogen Bonding Analysis : Identify intermolecular N-H···O=C interactions to stabilize the lattice .

Advanced: How can contradictory data on the biological activity of this compound analogs be resolved?

Methodological Answer:

- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., consistent cell lines like HEK293) .

- SAR Studies : Systematically modify substituents (e.g., halogens at the 4-position) to isolate activity trends .

- Dose-Response Validation : Repeat experiments with controlled purity (≥95% by HPLC) to rule out impurity effects .

Advanced: What challenges exist in scaling up the synthesis of this compound, and how are they mitigated?

Methodological Answer:

- Catalyst Recycling : Use heterogeneous catalysts (e.g., Amberlyst-15) to simplify post-reaction separation .

- Byproduct Control : Monitor intermediates via in-situ FTIR to minimize side reactions (e.g., over-esterification) .

- Purification at Scale : Replace column chromatography with fractional crystallization (e.g., ethanol/water mixtures) .

Advanced: How do substituent effects at the 4-position of the indene ring influence the physicochemical properties of this compound analogs?

Methodological Answer:

- Electron-Withdrawing Groups (e.g., Cl) : Increase electrophilicity of the ring, enhancing reactivity in Suzuki couplings .

- Methoxy Groups : Improve solubility in polar solvents (e.g., logP reduction by ~0.5 units) .

- Amino Derivatives : Stabilize intramolecular hydrogen bonds, altering melting points by 10–15°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.